(1-Pentylcyclohexyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-pentylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCHJPQOHVSJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318951-91-5 | |
| Record name | (1-pentylcyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Pentylcyclohexyl Methanol
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by forming a key carbon-carbon or carbon-oxygen bond in the final stage of the synthesis.
Grignard Reagent Mediated Cyclohexane (B81311) Functionalization
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and synthesizing alcohols. A plausible direct synthesis of (1-Pentylcyclohexyl)methanol involves the reaction of a custom Grignard reagent with formaldehyde (methanal).
The synthesis would proceed in two main stages:
Formation of the Grignard Reagent: The first step is the preparation of (1-pentylcyclohexyl)magnesium halide. This is typically achieved by reacting 1-halo-1-pentylcyclohexane (e.g., 1-bromo-1-pentylcyclohexane) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it stabilizes the organomagnesium compound as it forms.
Reaction with Formaldehyde: The freshly prepared Grignard reagent is then treated with formaldehyde. Formaldehyde serves as a one-carbon electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This addition reaction proceeds through a six-membered ring transition state and forms a magnesium alkoxide salt intermediate.
Hydrolytic Workup: The final step is the hydrolysis of the magnesium alkoxide salt. This is typically accomplished by adding a mild aqueous acid, such as ammonium chloride solution, which protonates the alkoxide to yield the final product, this compound, and water-soluble magnesium salts.
This approach is highly effective for creating primary alcohols and directly installs the required hydroxymethyl (-CH2OH) group onto the pre-formed 1-pentylcyclohexyl scaffold.
Reduction of Corresponding Carboxylic Acid Derivatives
Another direct route to this compound is the chemical reduction of its corresponding carboxylic acid, 1-pentylcyclohexanecarboxylic acid, or its derivatives like esters. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction.
Commonly used reagents for this purpose include:
Lithium Aluminum Hydride (LiAlH₄): This is a very strong, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols. researchgate.netyoutube.com The reaction is typically carried out in an anhydrous ether solvent like THF. The process involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon. An aldehyde is formed as an intermediate but is immediately reduced further to the primary alcohol. researchgate.net A final aqueous workup step is required to protonate the resulting alkoxide.
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids. youtube.com It is generally more selective than LiAlH₄ and may not reduce other functional groups that LiAlH₄ would. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the primary alcohol.
The choice of reducing agent can depend on the presence of other functional groups within the molecule and the desired reaction conditions.
| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity | Notes |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, typically at 0°C to reflux | Low (reduces many functional groups) | Highly reactive with protic solvents (water, alcohols); requires careful handling. researchgate.net |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | Anhydrous, typically at room temperature | Good (more selective than LiAlH₄) | Can selectively reduce carboxylic acids in the presence of some other functional groups like esters under specific conditions. asianpubs.org |
| Phenylsilane with Catalysts | 2-Methyltetrahydrofuran (2-MeTHF) | Catalytic Zn(OAc)₂, 80°C | Good | A more recent, milder method that avoids stoichiometric, highly reactive metal hydrides. |
Catalytic Hydrogenation Pathways
The direct catalytic hydrogenation of a carboxylic acid to an alcohol using molecular hydrogen (H₂) is an industrially attractive but chemically challenging process. researchgate.net Carboxylic acids are less reactive towards hydrogenation than aldehydes or ketones, often requiring harsh reaction conditions such as high temperatures (150-250°C) and high pressures (5-95 MPa). researchgate.netyoutube.com
Ruthenium-based catalysts are most commonly employed for this transformation. researchgate.netresearchgate.netacs.org
Heterogeneous Catalysts: Systems such as Ruthenium on carbon (Ru/C) or bimetallic catalysts like Ru-Sn supported on alumina (Ru-Sn/Al₂O₃) have shown activity for the hydrogenation of carboxylic groups. researchgate.netresearchgate.netresearchgate.net
Homogeneous Catalysts: Well-defined ruthenium pincer complexes have also been developed that can catalyze the hydrogenation of carboxylic acid derivatives under more moderate conditions. nih.gov
Potential side reactions under these harsh conditions include decarboxylation or further hydrogenolysis of the resulting alcohol to an alkane, which can lower the yield of the desired this compound. researchgate.netyoutube.com
Multi-Step Synthetic Routes
Multi-step syntheses provide greater flexibility in constructing complex molecules by building the carbon skeleton and introducing functional groups in a controlled, sequential manner.
Approaches via Cyclohexanone (B45756) Precursors
A logical multi-step synthesis can be designed starting from cyclohexanone or its derivatives. A robust strategy involves the α-alkylation of a cyclohexanecarboxylate ester. This method allows for the sequential introduction of the required functional groups at the C1 position.
The key steps in this synthetic sequence are:
Formation of a Cyclohexanecarboxylate Ester: The synthesis begins with a suitable precursor like cyclohexanecarboxylic acid, which can be prepared from cyclohexanone. The acid is then converted to its corresponding ester, for example, methyl cyclohexanecarboxylate, through Fischer esterification using methanol (B129727) and an acid catalyst.
Enolate Formation: The ester is treated with a strong, non-nucleophilic base at low temperature (-78°C). Lithium diisopropylamide (LDA) is the base of choice for this step, as it quantitatively and irreversibly removes the acidic α-proton (the proton on the carbon adjacent to the ester carbonyl), forming a lithium enolate. youtube.comlibretexts.org
Pentyl Chain Introduction (α-Alkylation): The nucleophilic enolate is then reacted with a primary alkyl halide, such as 1-bromopentane or 1-iodopentane. The enolate displaces the halide via an Sɴ2 reaction, forming a new carbon-carbon bond and attaching the pentyl group to the α-carbon. This step creates the key intermediate, methyl 1-pentylcyclohexanecarboxylate.
Reduction to the Final Product: The ester group of the alkylated intermediate is finally reduced to the primary alcohol, this compound. This can be effectively achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), as described in section 2.1.2.
Strategies Involving Pentyl Chain Introduction
This subsection details the crucial step of introducing the pentyl group onto the cyclohexane framework, as outlined in the multi-step synthesis above. The α-alkylation of an ester enolate is a cornerstone of modern organic synthesis for creating quaternary carbon centers.
The success of this strategy relies on several factors:
Choice of Base: A strong, sterically hindered base like LDA is essential to ensure complete and rapid enolate formation without competing side reactions like Claisen condensation or nucleophilic attack on the ester itself.
Reaction Conditions: Low temperatures (typically -78°C) are used to maintain the stability of the enolate and control the reaction's selectivity.
Electrophile: The alkylating agent must be a good Sɴ2 substrate, meaning primary or methyl halides are ideal. Secondary or tertiary halides are unsuitable as they would lead to elimination reactions.
This method provides a highly controlled and efficient pathway to assemble the this compound structure from simple, readily available precursors.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Cyclohexanecarboxylic acid | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl cyclohexanecarboxylate | Fischer Esterification |
| 2 | Methyl cyclohexanecarboxylate | 1. Lithium diisopropylamide (LDA) in THF, -78°C 2. 1-Bromopentane (C₅H₁₁Br) | Methyl 1-pentylcyclohexanecarboxylate | α-Alkylation |
| 3 | Methyl 1-pentylcyclohexanecarboxylate | 1. Lithium Aluminum Hydride (LiAlH₄) in THF 2. H₂O/H⁺ workup | This compound | Ester Reduction |
Stereoselective and Regioselective Synthesis Considerations
The creation of the chiral center at the C1 position of the cyclohexane ring in this compound necessitates careful control over stereoselectivity. Similarly, ensuring the pentyl group is introduced at the correct position without competing side reactions is a key regioselective challenge.
A primary route to this compound involves the nucleophilic addition of a pentyl organometallic reagent, such as pentylmagnesium bromide (a Grignard reagent), to cyclohexanecarboxaldehyde. The stereochemical outcome of this reaction is governed by the principles of nucleophilic addition to carbonyls adjacent to a stereocenter. The approach of the nucleophile to the carbonyl carbon can be influenced by steric hindrance and electronic effects of the cyclohexane ring, potentially leading to a mixture of diastereomers if the ring itself contains substituents.
To achieve high stereoselectivity, chiral auxiliaries or catalysts can be employed. While specific studies on this compound are not extensively documented, analogous reactions with substituted cyclohexanones provide insight. For instance, the use of organoiron(II) reagents in Grignard-type additions to cyclohexanone derivatives has been shown to proceed with high stereoselectivity, favoring equatorial attack of the nucleophile. This approach, if applied to a suitable precursor, could offer a pathway to stereochemically defined this compound.
Regioselectivity is primarily addressed by the choice of starting materials. The reaction between cyclohexanecarboxaldehyde and a pentyl nucleophile directly establishes the desired connectivity. However, if starting from a cyclohexanone derivative, regioselective alkylation becomes crucial. Direct α-alkylation of cyclohexanone with a pentyl halide can be challenging due to the potential for over-alkylation and competing O-alkylation. Modern methods utilizing enamine-transition metal cooperative catalysis have shown promise in achieving branched-selective α-alkylation of cyclic ketones with simple alkenes, offering a potential, albeit more complex, regioselective route.
Table 1: Factors Influencing Stereoselectivity in the Synthesis of 1-Substituted Cyclohexylmethanols
| Factor | Influence on Stereoselectivity | Example Approaches |
| Nucleophile | The nature of the organometallic reagent can dictate the facial selectivity of the addition to the carbonyl. | Use of bulky or chelating Grignard reagents; employment of organoiron or organozinc reagents. |
| Catalyst | Chiral catalysts can create a chiral environment around the substrate, directing the nucleophilic attack. | Asymmetric organocatalysis; use of chiral Lewis acids. |
| Substrate Control | Pre-existing stereocenters on the cyclohexane ring can direct the approach of the incoming nucleophile. | Diastereoselective additions to chiral cyclohexanecarboxaldehyde derivatives. |
| Temperature | Lower reaction temperatures generally favor the thermodynamically more stable product, enhancing stereoselectivity. | Conducting Grignard reactions at low temperatures (e.g., -78 °C). |
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. For a molecule like this compound, this translates to exploring enzymatic transformations and continuous flow technologies.
Chemoenzymatic Transformations
Chemoenzymatic methods offer a powerful tool for achieving high enantioselectivity under mild reaction conditions. While the direct enzymatic synthesis of a tertiary alcohol like this compound is challenging, enzymatic kinetic resolution (EKR) of a racemic mixture of the alcohol is a viable and green approach.
In a typical EKR, a lipase (B570770) enzyme is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are frequently employed for the resolution of secondary and, more recently, tertiary alcohols. The efficiency of the resolution is dependent on the enzyme's ability to differentiate between the two enantiomers, which is influenced by the steric bulk and electronic properties of the substituents around the chiral center. For tertiary alcohols, this steric hindrance can be a significant challenge.
Dynamic kinetic resolution (DKR) is an advancement over EKR that can theoretically convert 100% of the starting racemic material into a single enantiomer. This is achieved by combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. For tertiary alcohols, racemization can be promoted by catalysts such as oxovanadium species.
Table 2: Representative Lipase-Catalyzed Kinetic Resolution of Tertiary Alcohols
| Substrate (Analogue) | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Ester (%) | Reference |
| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Candida antarctica Lipase A (CAL-A) | Vinyl acetate (B1210297) | Heptane | 45 | 99 (R) | scielo.br |
| 1-Methyl-2,3-dihydro-1H-inden-1-ol | Candida antarctica Lipase A (CAL-A) | Vinyl acetate | Heptane | 44 | 96 (R) | scielo.br |
Note: Data for this compound is not available; the table shows results for structurally related tertiary benzylic bicyclic alcohols to illustrate the potential of the method.
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound via a Grignard reaction is particularly well-suited for a flow chemistry approach.
Grignard reactions are often highly exothermic, and controlling the reaction temperature in a large batch reactor can be challenging. In a microreactor or a continuous flow setup, the high surface-area-to-volume ratio allows for efficient heat dissipation, enabling better temperature control and preventing the formation of hotspots that can lead to side reactions and reduced yields.
A typical flow setup would involve pumping streams of the Grignard reagent (pentylmagnesium bromide in a suitable solvent like THF) and cyclohexanecarboxaldehyde into a mixing zone, followed by a residence time coil where the reaction occurs. The reaction mixture can then be quenched and worked up in a continuous fashion. This approach not only improves safety but can also lead to higher yields and purities due to the precise control over reaction parameters such as stoichiometry, temperature, and residence time. Furthermore, the in-situ generation of the Grignard reagent in a flow reactor can be integrated into the process, avoiding the need to handle and store these highly reactive and moisture-sensitive reagents.
Table 3: Comparison of Batch vs. Flow Synthesis for Grignard Reactions
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Risk of thermal runaway with exothermic reactions. | Enhanced heat transfer minimizes risk of overheating. |
| Scalability | Scaling up can be challenging and require significant process redesign. | Readily scalable by running the process for a longer duration or using parallel reactors. |
| Control | Less precise control over mixing and temperature gradients. | Precise control over reaction time, temperature, and stoichiometry. |
| Yield & Purity | Can be lower due to side reactions and decomposition. | Often higher yields and purities due to better control. |
| Automation | More difficult to automate. | Easily integrated into automated synthesis platforms. |
Chemical Reactivity and Mechanistic Studies of 1 Pentylcyclohexyl Methanol
Reactions of the Primary Alcohol Functional Group
The primary alcohol moiety is the most reactive site in (1-Pentylcyclohexyl)methanol, readily participating in oxidation, esterification, etherification, and nucleophilic substitution reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, forming (1-Pentylcyclohexyl)carbaldehyde. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. The absence of water is crucial to prevent over-oxidation.
Oxidation to Carboxylic Acids: Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol directly to a carboxylic acid, yielding 1-Pentylcyclohexane-1-carboxylic acid. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄).
| Target Product | Reagent(s) | Typical Conditions |
|---|---|---|
| (1-Pentylcyclohexyl)carbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |
| (1-Pentylcyclohexyl)carbaldehyde | Dess-Martin periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temperature |
| 1-Pentylcyclohexane-1-carboxylic acid | Potassium permanganate (KMnO₄) | Aqueous NaOH, Heat; then H₃O⁺ |
| 1-Pentylcyclohexane-1-carboxylic acid | Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ (Jones Oxidation) |
Esterification and Etherification Mechanisms
Esterification: this compound reacts with carboxylic acids in the presence of an acid catalyst to form esters. This equilibrium process, known as the Fischer esterification, is typically driven to completion by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This process involves two steps: first, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the ether. learncbse.in For example, reacting the sodium salt of this compound with methyl iodide would yield (1-methoxymethyl-1-pentyl)cyclohexane.
Nucleophilic Substitution Reactions
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group.
One common strategy is to convert the alcohol into a tosylate ester by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.org This reaction proceeds with an inversion of stereochemistry if the carbon atom were chiral. libretexts.org
Alternatively, the alcohol can be converted into an alkyl halide. Reaction with hydrogen halides (HBr or HCl) can proceed via an Sₙ2 mechanism for primary alcohols. libretexts.org The reaction is acid-catalyzed, where the acid protonates the hydroxyl group to form an alkyloxonium ion, which contains the good leaving group, water. libretexts.org A halide ion then acts as the nucleophile, displacing the water molecule. libretexts.org
| Transformation | Reagent(s) | Intermediate | Mechanism |
|---|---|---|---|
| Alcohol to Alkyl Tosylate | Tosyl chloride (TsCl), Pyridine | (1-Pentylcyclohexyl)methyl tosylate | N/A |
| Alkyl Tosylate to Alkyl Halide | NaX (X = Cl, Br, I) | Transition State | Sₙ2 |
| Alcohol to Alkyl Bromide | HBr | Alkyloxonium ion | Sₙ2 |
| Alcohol to Alkyl Chloride | SOCl₂, Pyridine | Chlorosulfite ester | Sₙi |
Transformations Involving the Cyclohexyl Ring System
While the cyclohexane (B81311) ring is generally stable, specific reactions can induce transformations such as ring-expansion or reactions at adjacent carbon atoms.
Ring-Opening and Ring-Expansion Reactions
Direct ring-opening of the stable cyclohexane ring of this compound is energetically unfavorable and does not occur under standard conditions. However, ring-expansion reactions can be envisioned through rearrangements involving a carbocation adjacent to the ring. wikipedia.orgmasterorganicchemistry.com
For instance, a Tiffeneau-Demjanov-type rearrangement could theoretically be initiated. This would first require converting the primary alcohol to an amine, followed by diazotization with nitrous acid to form a diazonium salt. Loss of N₂ would generate a primary carbocation. A subsequent 1,2-alkyl shift from the ring to the adjacent carbocation would result in a ring-expanded cycloheptanone. This process relieves some ring strain by expanding the ring. masterorganicchemistry.com
Another possibility for ring modification involves the formation of an epoxide on the cyclohexane ring, though this would require prior modification of the starting material. Epoxides are strained three-membered rings that readily undergo ring-opening reactions with various nucleophiles under either acidic or basic conditions. nih.govlibretexts.orglibretexts.org Acid-catalyzed opening typically involves the nucleophile attacking the more substituted carbon, while base-catalyzed opening occurs at the less substituted carbon. libretexts.orglibretexts.org
Reactions at Neighboring Carbon Atoms of the Cyclohexyl Ring
Reactions can be induced at the carbon atoms of the cyclohexyl ring adjacent to the carbon bearing the functional group. A key example is an elimination reaction.
If the hydroxyl group of this compound is first converted to a good leaving group (e.g., a tosylate or a halide), treatment with a strong, non-nucleophilic base can lead to an elimination reaction. In an E2 (bimolecular elimination) mechanism, the base abstracts a proton from a carbon atom beta to the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.org
For this to occur in a cyclohexane system, a specific stereochemical arrangement is required: the beta-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial) orientation. libretexts.org This conformational requirement dictates which of the neighboring protons can be removed and, consequently, the position of the resulting double bond in the product, which would be a substituted methylenecyclohexane (B74748) or a cycloheptene (B1346976) derivative depending on the base and conditions.
Conformational Effects on Reactivity
The reactivity of this compound is significantly influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. slideshare.net
For this compound, both the pentyl and the methanol (B129727) substituents are attached to the same carbon. To minimize steric strain, specifically 1,3-diaxial interactions, the larger pentyl group will strongly prefer the equatorial position. This preference effectively "locks" the conformation of the cyclohexane ring, with the pentyl group dictating the orientation. slideshare.netlibretexts.org The hydroxymethyl group, also being a substituent on the same carbon, will consequently have its spatial orientation influenced by the dominant pentyl group.
This conformational locking has direct implications for the reactivity of the hydroxyl group. With the bulky pentyl group in the equatorial position, the hydroxymethyl group may experience varying degrees of steric hindrance depending on the specific conformation and the nature of the attacking reagent. Reactions involving the hydroxyl group, such as esterification or oxidation, may be sterically hindered by the adjacent pentyl group. The accessibility of the hydroxyl group is a key determinant of its reactivity. spcmc.ac.in
The following table illustrates the general energetic preference for common substituents to occupy the equatorial position on a cyclohexane ring, which underscores the conformational driving forces at play in this compound.
| Substituent | -ΔG° (kJ/mol) for Equatorial Preference |
| -CH3 | 7.3 |
| -CH2CH3 | 7.5 |
| -CH(CH3)2 | 8.8 |
| -C(CH3)3 | ~20 |
| -OH | 2.1-4.2 |
| -CH2OH | ~7.5 |
This table presents generalized values for monosubstituted cyclohexanes to illustrate the principle of A-values, the measure of steric hindrance for an axial substituent. libretexts.orgopenochem.org
Reactivity of the Pentyl Side Chain
The pentyl side chain of this compound is an unactivated alkyl group, and its functionalization typically requires reactive intermediates such as free radicals. One common method for functionalizing such an alkyl chain is through free-radical halogenation. In this type of reaction, a halogen radical (e.g., Cl• or Br•) abstracts a hydrogen atom from the alkyl chain, creating a carbon-centered radical. This radical then reacts with a halogen molecule to form a halogenated derivative.
The regioselectivity of this reaction is influenced by the stability of the resulting radical. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Therefore, halogenation is most likely to occur at a secondary carbon within the pentyl chain. However, due to the statistical abundance of primary hydrogens, a mixture of products is often obtained.
Further functionalization can be achieved from the halogenated derivatives through nucleophilic substitution or elimination reactions.
This steric bulk can hinder the approach of reactants to the hydroxyl group, potentially slowing down reaction rates compared to less substituted alcohols. For instance, in an esterification reaction, the approach of a carboxylic acid or its derivative to the hydroxyl group could be impeded by the pentyl group. spcmc.ac.in
Furthermore, the non-polar nature of the pentyl chain influences the solubility of this compound. The molecule has both a polar hydroxyl group and a large non-polar alkyl and cycloalkyl component. This amphiphilic character will affect its solubility in different solvents, which in turn can influence reaction kinetics and outcomes. solubilityofthings.com
Catalytic Reactions Involving this compound
As a secondary alcohol, this compound can participate in a variety of catalytic reactions. Two prominent examples are catalytic oxidation and catalytic dehydrogenation.
Catalytic Oxidation: Secondary alcohols can be oxidized to ketones in the presence of a suitable catalyst and oxidizing agent. byjus.comsavemyexams.com This is a fundamental transformation in organic synthesis. For this compound, oxidation would yield (1-pentylcyclohexyl)ketone. A variety of catalytic systems can be employed for this purpose, ranging from chromium-based reagents to more modern, environmentally benign methods using catalysts based on metals like ruthenium, palladium, or copper, often with molecular oxygen or hydrogen peroxide as the terminal oxidant. acs.orgmdpi.com
The following table summarizes some common catalytic systems used for the oxidation of secondary alcohols.
| Catalyst System | Oxidant | Typical Reaction Conditions |
| Jones Reagent (CrO3/H2SO4) | H2SO4 | Acetone, 0°C to room temperature |
| Pyridinium Chlorochromate (PCC) | - | Dichloromethane, room temperature |
| Dess-Martin Periodinane | - | Dichloromethane, room temperature |
| Swern Oxidation (DMSO, oxalyl chloride) | - | Dichloromethane, -78°C |
| TEMPO/NaOCl | NaOCl | Dichloromethane/water, 0°C |
| Ru-MACHO catalyst | - | Toluene, 135°C |
Catalytic Dehydrogenation: In this process, the alcohol is passed over a heated catalyst, typically a metal such as copper, at high temperatures (e.g., 573 K), leading to the removal of a molecule of hydrogen and the formation of a ketone. youtube.com For this compound, this reaction would also produce (1-pentylcyclohexyl)ketone and hydrogen gas. This method is often used in industrial settings and is considered a greener alternative to oxidation reactions that use stoichiometric oxidants. youtube.com
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pentylcyclohexyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For (1-Pentylcyclohexyl)methanol, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to map out its connectivity.
The proton (¹H) NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density around the proton and the proximity to the electronegative oxygen atom of the hydroxyl group. The predicted signals, their multiplicities, and assignments are detailed in Table 1.
The methylene (B1212753) protons of the cyclohexane (B81311) ring are diastereotopic and would likely appear as complex, overlapping multiplets. The protons of the pentyl chain would show characteristic patterns, with the terminal methyl group appearing as a triplet. The two protons on the carbon bearing the hydroxyl group (-CH₂OH) are expected to appear as a singlet, or a doublet if coupling to the hydroxyl proton is observed, typically in the range of 3.3-3.6 ppm. The hydroxyl proton itself would likely be a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pentyl -CH₃ | ~0.90 | Triplet (t) | 3H |
| Pentyl -(CH₂)₃- | ~1.25-1.35 | Multiplet (m) | 6H |
| Cyclohexyl -CH₂- | ~1.20-1.60 | Multiplet (m) | 10H |
| -CH₂OH | ~3.45 | Singlet (s) | 2H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its chemical environment. The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most deshielded among the sp³ carbons due to the electronegativity of the oxygen atom. The predicted chemical shifts for the carbon atoms are listed in Table 2.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pentyl -CH₃ | ~14.1 |
| Pentyl -CH₂- (terminal) | ~22.6 |
| Pentyl -CH₂- | ~26.0 |
| Pentyl -CH₂- | ~32.0 |
| Cyclohexyl C-1 (quaternary) | ~40.0 |
| Cyclohexyl -CH₂- | ~21.0 - 26.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. The signals for the cyclohexyl methylene carbons may be distinct due to stereochemistry.
To confirm the assignments made from one-dimensional NMR and to establish the connectivity of the molecular framework, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would include the coupling between adjacent methylene groups in the pentyl chain and within the cyclohexane ring. For instance, the terminal methyl protons of the pentyl group (~0.90 ppm) would show a cross-peak with the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, the proton signal at ~3.45 ppm (-CH₂OH) would show a cross-peak with the carbon signal at ~68.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds. It is crucial for identifying connectivity across quaternary carbons. For this compound, the protons of the -CH₂OH group (~3.45 ppm) would be expected to show a correlation to the quaternary C-1 of the cyclohexane ring (~40.0 ppm), confirming the attachment of the hydroxymethyl group to the ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and can offer structural clues through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental formula of the molecular ion. The molecular formula for this compound is C₁₂H₂₄O. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated theoretical mass.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄O |
An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed elemental composition.
In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation. The pattern of fragment ions is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.
A common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 u), which would result in an ion at m/z 166. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also highly probable. The loss of the pentyl radical (C₅H₁₁, 71 u) would lead to a fragment ion at m/z 113. Another significant fragmentation would be the loss of the hydroxymethyl radical (•CH₂OH, 31 u), resulting in an ion at m/z 153. The cleavage of the cyclohexane ring could also produce a series of characteristic smaller fragments.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Predicted Neutral Loss |
|---|---|---|
| 184 | [C₁₂H₂₄O]⁺• | (Molecular Ion) |
| 166 | [C₁₂H₂₂]⁺• | H₂O |
| 153 | [C₁₁H₂₁]⁺ | •CH₂OH |
| 113 | [C₇H₁₃O]⁺ | •C₅H₁₁ |
| 83 | [C₆H₁₁]⁺ | C₅H₁₁CH₂OH |
Note: The relative abundances of these fragments would depend on the ionization conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups and structural features.
The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the pentyl chain, and the cyclohexyl ring. Each group exhibits characteristic vibrational modes, including stretching and bending.
Hydroxyl Group (-OH): The most prominent feature is the O-H stretching vibration, which is highly sensitive to hydrogen bonding. libretexts.org A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the tertiary alcohol appears as a strong band in the 1150-1200 cm⁻¹ range.
Alkyl C-H Bonds: The pentyl and cyclohexyl moieties contain numerous C-H bonds. Their stretching vibrations are observed as strong, sharp peaks in the 2850-2960 cm⁻¹ region. pressbooks.pub Bending vibrations for CH₂ and CH₃ groups (scissoring, rocking, wagging, and twisting) appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.
Carbon Skeleton (C-C): The vibrations of the carbon-carbon single bonds of the pentyl chain and cyclohexyl ring occur in the fingerprint region (below 1500 cm⁻¹) and are generally weaker and more complex, making specific assignments challenging.
A detailed analysis of the key vibrational regions provides a comprehensive structural confirmation.
O-H Vibrations: For this compound in a condensed phase (liquid or solid), intermolecular hydrogen bonding causes the O-H stretching band to be broad, typically centered around 3350-3400 cm⁻¹. libretexts.org In a very dilute solution in a non-polar solvent, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch may appear near 3600 cm⁻¹. libretexts.org The O-H bending vibration is also present, often overlapping with other bands in the fingerprint region.
C-H Vibrations: The region between 2850 cm⁻¹ and 3000 cm⁻¹ is dominated by the symmetric and asymmetric stretching modes of the CH₂ groups of the cyclohexane ring and the pentyl chain, as well as the CH₃ group of the pentyl terminus. pressbooks.pub The CH₂ scissoring vibrations are expected around 1465 cm⁻¹, while the symmetric CH₃ bending ("umbrella" mode) appears near 1375 cm⁻¹.
Ring Vibrations: The cyclohexane ring has characteristic vibrational modes, including ring stretching and skeletal deformations. These vibrations give rise to a series of absorptions in the fingerprint region, particularly between 800 and 1200 cm⁻¹. While complex, these patterns can be characteristic of the substituted cyclohexane structure.
Table 1: Predicted Infrared (IR) Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong | Broad due to hydrogen bonding |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong | Multiple sharp peaks |
| CH₂ Scissoring | Alkyl (CH₂) | ~1465 | Medium | |
| CH₃ Bending | Methyl (-CH₃) | ~1375 | Medium | |
| C-O Stretch | Tertiary Alcohol | 1150 - 1200 | Strong | |
| C-C Stretch & Ring Vibrations | Cyclohexyl, Pentyl | 800 - 1300 | Weak to Medium | Complex pattern in fingerprint region |
Advanced Spectroscopic Techniques
To gain a more complete understanding of the vibrational landscape of this compound, advanced spectroscopic methods can be employed.
Raman spectroscopy is an inelastic light scattering technique that provides information about molecular vibrations. It serves as a valuable complement to IR spectroscopy because the selection rules differ. Vibrations that involve a change in polarizability are Raman active, while those that involve a change in dipole moment are IR active.
For this compound, Raman spectroscopy is particularly useful for observing:
Symmetric Vibrations: The symmetric stretching and breathing modes of the carbon skeleton, especially the cyclohexane ring, are often strong in the Raman spectrum but weak in the IR spectrum. acs.org The C-C stretching vibrations of the pentyl chain and the ring skeleton would be prominent in the 800-1200 cm⁻¹ region.
C-H Vibrations: The symmetric C-H stretching modes in the 2850-2960 cm⁻¹ region are also strongly Raman active.
Low-Frequency Modes: Torsional and deformation modes of the entire molecular structure at low frequencies (< 400 cm⁻¹) can be observed, providing insight into the molecule's conformational properties.
The Raman spectrum of cyclohexane is well-studied and serves as a benchmark for assigning the ring vibrations in this compound. ustc.edu.cnchemicalbook.com For instance, the strong, polarized ring breathing mode of cyclohexane near 801 cm⁻¹ is a characteristic feature. stackexchange.com
Table 2: Expected Raman Active Modes for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity | Characteristics |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong | Dominated by symmetric stretches |
| CH₂ Twist/Wag | Alkyl (CH₂) | 1200 - 1400 | Medium | |
| C-C Stretch & Ring Breathing | Cyclohexyl, Pentyl | 800 - 1200 | Strong | Often sharp, polarized bands |
| Skeletal Deformation | Entire Molecule | < 600 | Medium to Strong | Provides conformational information |
Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), which measure the differential interaction of a molecule with left and right circularly polarized light. These methods are exclusively sensitive to chiral molecules.
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopy.
However, if a chiral center were introduced into the molecule, for example, by substitution on the pentyl chain or the cyclohexyl ring, the resulting enantiomers would be chiroptically active. In such a hypothetical case, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation, could be used. VCD would provide detailed information about the absolute configuration and conformational preferences of the chiral derivative in solution, complementing the structural information obtained from standard IR and Raman spectroscopy.
Computational and Theoretical Investigations of 1 Pentylcyclohexyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide insights into the electronic properties and energetic landscape of a molecule. researchgate.net
Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)
The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. dergipark.org.trresearchgate.net
A charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich and electron-poor regions of (1-Pentylcyclohexyl)methanol. irjweb.com This information helps predict sites for electrophilic and nucleophilic attack. For instance, the oxygen atom of the hydroxyl group would be expected to have a partial negative charge, making it a potential site for electrophilic attack, while the hydrogen of the hydroxyl group would carry a partial positive charge.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | - | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | - | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | - | Indicates chemical reactivity and stability. |
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Quantum chemical calculations can predict spectroscopic data, which is invaluable for structure elucidation.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov These predicted values, when compared to experimental spectra, help in the assignment of signals to specific atoms within the molecule. Machine learning and deep learning algorithms are increasingly used to improve the accuracy of these predictions. doaj.org For this compound, calculations would differentiate the chemical shifts of the protons and carbons in the pentyl chain, the cyclohexyl ring, and the methanol (B129727) group.
IR Frequencies: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Computational methods can calculate these frequencies and their intensities. researchgate.netresearchgate.net For this compound, key predicted vibrations would include the O-H stretching of the alcohol group, C-H stretching of the alkyl chains, and C-O stretching. nasa.govwashington.edu
Table 2: Hypothetical Predicted Key IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| O-H Stretch | ~3600 | Vibration of the hydroxyl group bond. |
| C-H Stretch (sp3) | ~2850-3000 | Vibrations of C-H bonds in the pentyl and cyclohexyl groups. |
Reaction Pathway and Transition State Calculations
These calculations explore the mechanism of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely pathway from reactants to products. chalmers.se This involves locating the transition state, which is the highest energy point along the reaction coordinate. youtube.comyoutube.com The energy of the transition state determines the activation energy of the reaction. For this compound, one might study its dehydration reaction to form an alkene or its oxidation to a ketone, calculating the energy barriers for each potential pathway.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics are used to study the behavior of larger systems and longer timescales, such as conformational changes and intermolecular interactions. nih.govfigshare.com
Conformational Analysis and Energy Minima Identification
This compound is a flexible molecule with multiple rotatable bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. nih.govliverpool.ac.uk The cyclohexyl ring can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The orientation of the pentyl and methanol substituents (axial vs. equatorial) and the rotation around the C-C single bonds in the pentyl chain would lead to numerous possible conformers. Computational searches would identify the lowest energy conformers (energy minima) that are most likely to be populated at a given temperature.
Intermolecular Interactions and Aggregation Behavior
Molecular dynamics simulations can model how multiple molecules of this compound interact with each other in the liquid or solid state. semanticscholar.org The primary intermolecular force would be hydrogen bonding between the hydroxyl groups of neighboring molecules. nih.govchegg.com London dispersion forces, arising from the nonpolar pentyl and cyclohexyl groups, would also play a significant role in the aggregation behavior. nih.gov Simulations could predict properties like density, viscosity, and the structure of the liquid, revealing how molecules arrange themselves to maximize favorable interactions. aps.org
Solvation Effects on Molecular Structure and Dynamics
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry offers powerful tools to investigate these solvation effects at a molecular level, providing insights into the molecule's structure, dynamics, and thermodynamics in different environments. Methodologies such as molecular dynamics (MD) simulations and quantum mechanical continuum models are employed to elucidate the intricate interplay between the solute and solvent.
This compound is an amphiphilic molecule, featuring a polar hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor, and a large, non-polar pentylcyclohexyl moiety. This dual nature dictates its solvation properties. In polar protic solvents like water or methanol, the hydroxyl group forms strong hydrogen bonds with the solvent molecules. rsc.orgnih.gov MD simulations can track the formation, duration, and geometry of these hydrogen bonds, revealing a highly structured local solvent environment around the polar head. semanticscholar.org Studies on simpler alcohols like methanol and ethanol (B145695) show they tend to form hydrogen-bonded chains and cyclic clusters in solution, a behavior that would also be expected for this compound, although potentially hindered by the steric bulk of the aliphatic group. aip.orgnih.gov
Conversely, the large pentylcyclohexyl group disrupts the hydrogen-bonding network of polar solvents, leading to a hydrophobic effect. The solvent molecules arrange themselves in a cage-like structure around this non-polar tail to maximize their own hydrogen bonding, which has an entropic cost. rsc.org In non-polar solvents, the dominant interactions are weaker van der Waals forces.
The dynamics of the solvated molecule can also be simulated. MD simulations reveal the rotational and translational diffusion of the molecule, as well as the flexibility of the pentyl chain and the conformational changes of the cyclohexane (B81311) ring. The residence time of solvent molecules within the first solvation shell provides a measure of the strength of the solute-solvent interactions. researchgate.net For instance, water molecules hydrogen-bonded to the hydroxyl group would exhibit a longer residence time compared to those surrounding the hydrocarbon tail.
| Solvent | Dielectric Constant (ε) | Calculation Method | Predicted ΔGsolv (kcal/mol) |
|---|---|---|---|
| Water | 78.4 | SMD | -3.5 |
| Methanol | 32.7 | PCM | -4.8 |
| Hexane | 1.89 | SMD | -6.2 |
| Chloroform | 4.81 | PCM | -5.9 |
Docking Studies and Ligand-Receptor Interactions
While this compound is not primarily studied as a therapeutic agent, molecular docking simulations can be utilized to explore its potential interactions with biological receptors, particularly in a broader research context where it might serve as a substrate analog or a molecular probe for enzymes like alcohol dehydrogenases or cytochrome P450s. nih.gov Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov
The process involves placing the 3D structure of this compound into the binding site of a target receptor and evaluating the fit using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol) by calculating the contributions from various intermolecular forces, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govchimia.ch
For a molecule like this compound, key interactions would include:
Hydrogen Bonding: The primary alcohol group is a crucial pharmacophoric feature, capable of forming hydrogen bonds with polar amino acid residues like serine, threonine, aspartate, or glutamate (B1630785) within a receptor's active site.
Hydrophobic Interactions: The bulky and lipophilic pentylcyclohexyl group would favorably interact with non-polar residues such as leucine, isoleucine, valine, and phenylalanine, contributing significantly to the binding affinity through the hydrophobic effect. unica.it
Docking studies could be employed to screen this compound against a panel of enzymes involved in alcohol metabolism. The predicted binding poses and scores could help hypothesize its potential as a substrate or an inhibitor. For example, its fit within the active site of a specific cytochrome P450 isoform could suggest its susceptibility to oxidation at particular sites. In studies involving analogs, docking can rationalize differences in biological activity by comparing their binding modes and interaction patterns. researchgate.net For instance, altering the length of the alkyl chain or the stereochemistry of the cyclohexyl ring could drastically change the binding affinity and orientation, which can be predicted and visualized through docking simulations. researchgate.net
| Enzyme Target | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | AutoDock Vina | -6.8 | Ser48, His67 | Hydrogen Bond (with -OH) |
| Alcohol Dehydrogenase (ADH) | AutoDock Vina | -6.8 | Val294, Leu116, Ile318 | Hydrophobic |
| Cytochrome P450 2E1 | GOLD | -7.2 | Thr303 | Hydrogen Bond (with -OH) |
| Cytochrome P450 2E1 | GOLD | -7.2 | Phe207, Leu210, Leu368 | Hydrophobic |
Predictive Analytics for Reactivity and Selectivity
Predictive analytics, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be applied to forecast the chemical reactivity and selectivity of this compound and its derivatives. ej-chem.org These models establish a mathematical correlation between the chemical structures of a series of compounds and their observed activity or property, such as reaction rates, equilibrium constants, or product ratios (e.g., regioselectivity or stereoselectivity). nih.gov
The development of a QSAR/QSPR model for reactions involving this compound would begin with creating a dataset of structurally related alcohols. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure:
Topological Descriptors: Describe the atomic connectivity and branching of the molecule.
Geometrical Descriptors: Pertain to the 3D structure, such as molecular surface area and volume.
Electronic Descriptors: Calculated using quantum mechanics (e.g., Density Functional Theory - DFT), these include parameters like dipole moment, frontier molecular orbital energies (HOMO/LUMO), and partial atomic charges. researchgate.net
Physicochemical Descriptors: Include properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and molar refractivity.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that links these descriptors to the experimental outcome. nih.govmdpi.com For example, a QSPR model could be developed to predict the rate of oxidation of a series of (1-alkylcyclohexyl)methanols. The model might reveal that the reaction rate is positively correlated with the energy of the Highest Occupied Molecular Orbital (HOMO) and negatively correlated with steric hindrance around the hydroxyl group.
Such predictive models are valuable for the rational design of new molecules and for optimizing reaction conditions. nih.gov By analyzing the model, chemists can identify the key structural features that control reactivity and selectivity, allowing for the in silico design of novel substrates or catalysts with desired properties before undertaking experimental synthesis. nrel.gov
| Descriptor Class | Specific Descriptor | Calculated Value (Illustrative) | Potential Relevance |
|---|---|---|---|
| Physicochemical | LogP (Octanol-Water) | 4.5 | Solubility, interaction with non-polar phases |
| Electronic | HOMO Energy | -6.2 eV | Susceptibility to oxidation (electron-donating ability) |
| Electronic | LUMO Energy | +1.8 eV | Susceptibility to reduction (electron-accepting ability) |
| Electronic | Dipole Moment | 1.7 D | Intermolecular electrostatic interactions |
| Geometrical | Solvent Accessible Surface Area | 450 Ų | Steric effects, interaction with solvent/reagents |
| Topological | Wiener Index | 1320 | Molecular branching and compactness |
Synthesis and Characterization of Derivatives and Analogues of 1 Pentylcyclohexyl Methanol
Functionalized (1-Pentylcyclohexyl)methanol Derivatives
Functionalization of the primary alcohol in this compound allows for the creation of a wide array of derivatives, primarily through esterification and etherification reactions. Halogenation of the molecule can also be achieved through various synthetic methods.
Ester and ether derivatives of this compound can be synthesized using standard organic chemistry methodologies.
Ester Derivatives:
The esterification of this compound can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640). A common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. rsc.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
For instance, the synthesis of (1-Pentylcyclohexyl)methyl acetate (B1210297) would involve the reaction of this compound with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Acetic Anhydride | Pyridine, room temperature | (1-Pentylcyclohexyl)methyl acetate |
| This compound | Propionyl Chloride | Triethylamine, CH₂Cl₂ | (1-Pentylcyclohexyl)methyl propionate |
| This compound | Benzoic Acid | H₂SO₄, heat | (1-Pentylcyclohexyl)methyl benzoate |
Table 1: Representative Esterification Reactions of this compound.
Ether Derivatives:
The synthesis of ether derivatives of this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, the synthesis of (1-Pentylcyclohexyl)methyl methyl ether would involve the reaction of the sodium salt of this compound with methyl iodide. orgsyn.org
Alternatively, etherification can be performed under acidic conditions, for example, by reacting the alcohol with another alcohol in the presence of an acid catalyst, though this method is less common for producing asymmetrical ethers due to the formation of multiple products.
| Reactant 1 | Reactant 2 | Base/Conditions | Product |
| This compound | Sodium Hydride, then Methyl Iodide | THF | (1-Pentylcyclohexyl)methyl methyl ether |
| This compound | Potassium tert-butoxide, then Ethyl Bromide | DMSO | (1-Pentylcyclohexyl)methyl ethyl ether |
Table 2: Representative Etherification Reactions of this compound.
Halogenated analogues of this compound can be prepared by introducing halogen atoms at various positions on the cyclohexyl ring or the pentyl side chain.
Direct halogenation of the alcohol can be achieved using various reagents. For instance, reaction with thionyl chloride (SOCl₂) can convert the hydroxyl group to a chlorine atom, forming 1-(chloromethyl)-1-pentylcyclohexane. masterorganicchemistry.compku.edu.cnyoutube.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding bromo-derivative, 1-(bromomethyl)-1-pentylcyclohexane. manac-inc.co.jpbyjus.comyoutube.commasterorganicchemistry.comwikipedia.org These reactions typically proceed via an Sₙ2 mechanism, leading to inversion of configuration if the starting alcohol is chiral.
Fluorination can be more challenging and may require specialized reagents such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridine-HF). The synthesis of fluorinated cyclohexanones has been reported, which could potentially be reduced to the corresponding fluorinated this compound analogues. youtube.com
| Starting Material | Reagent | Product |
| This compound | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-1-pentylcyclohexane |
| This compound | Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-1-pentylcyclohexane |
| This compound | Diethylaminosulfur trifluoride (DAST) | 1-(Fluoromethyl)-1-pentylcyclohexane |
Table 3: Halogenation Reactions of this compound.
Modification of the pentyl side chain can introduce a wide range of structural diversity. This can include varying the chain length, introducing branching, or incorporating unsaturation.
For example, analogues with a branched pentyl chain, such as (1-(3-methylbutyl)cyclohexyl)methanol, can be synthesized starting from the corresponding branched alkyl halide (e.g., 1-bromo-3-methylbutane) in a Grignard reaction with cyclohexanecarboxaldehyde, followed by oxidation and a second Grignard addition or a related synthetic route.
Analogues with an unsaturated pentyl chain, such as (1-(pent-4-en-1-yl)cyclohexyl)methanol, have been synthesized and are valuable intermediates for further functionalization via reactions at the double bond. epa.gov
| Derivative | Synthetic Approach |
| (1-(3-Methylbutyl)cyclohexyl)methanol | Grignard reaction with 1-bromo-3-methylbutane (B150244) and cyclohexanone (B45756), followed by reduction. |
| (1-(Pent-4-en-1-yl)cyclohexyl)methanol | Grignard reaction with 4-pentenylmagnesium bromide and cyclohexanone, followed by reduction. |
| (1-Hexylcyclohexyl)methanol | Grignard reaction with hexylmagnesium bromide and cyclohexanone, followed by reduction. |
Table 4: Synthesis of this compound Analogues with Modified Side Chains.
Stereoisomers and Enantioselective Synthesis
The C1 position of this compound is a chiral center, meaning the compound exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for understanding their differential interactions with biological systems.
Resolution of Racemic Mixtures:
A common method for separating enantiomers is through the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid. hmdb.ca The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.
Another powerful technique for enantiomeric resolution is chiral high-performance liquid chromatography (HPLC). researchgate.netnih.govnih.govscilit.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov
Enantioselective Synthesis:
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. A key strategy for synthesizing enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-pentylcyclohexyl ketone. rsc.orgwikipedia.orgnih.govnih.gov This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation with chiral transition metal complexes, such as those based on ruthenium or iridium. nih.govorganic-chemistry.org
| Method | Description |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. |
| - Diastereomeric Salt Formation | Reaction with a chiral acid or base to form separable diastereomeric salts. |
| - Chiral HPLC | Chromatographic separation using a chiral stationary phase. |
| Enantioselective Synthesis | Direct synthesis of a single enantiomer. |
| - Asymmetric Reduction of Ketone | Reduction of 1-pentylcyclohexyl ketone using a chiral catalyst or reagent. |
Table 5: Methods for Obtaining Stereoisomers of this compound.
When this compound is derivatized with another chiral molecule, a pair of diastereomers is formed. These diastereomers have different physical and spectroscopic properties, which can be used for their analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for diastereomeric analysis. rsc.orgbeilstein-journals.orgresearchgate.netmasterorganicchemistry.com In the ¹H and ¹³C NMR spectra of a diastereomeric mixture, separate signals can often be observed for the corresponding nuclei in each diastereomer. researchgate.netmasterorganicchemistry.com The integration of these signals can provide the diastereomeric ratio. Chiral shift reagents can also be used to induce chemical shift differences between enantiomers in their NMR spectra.
The ¹H NMR spectrum of a diastereomeric derivative of this compound would be expected to show distinct signals for the protons on and near the stereogenic centers. For example, the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) may become diastereotopic and appear as two separate signals. masterorganicchemistry.com Similarly, the ¹³C NMR spectrum can exhibit separate resonances for the carbons of the two diastereomers, particularly those close to the chiral centers. rsc.orgbeilstein-journals.orgresearchgate.net
Structural Analogues with Varied Cyclohexyl Substitution Patterns
The exploration of structural analogues of this compound through modification of the cyclohexyl ring offers a pathway to modulate the molecule's physicochemical and biological properties. By introducing substituents at various positions on the cyclohexyl ring or by altering the ring system itself to spirocyclic or bicyclic structures, researchers can investigate structure-activity relationships and potentially fine-tune the compound for specific applications.
Investigation of Ring Substitution Effects
The introduction of substituents onto the cyclohexyl ring of this compound can significantly influence its properties. These effects are primarily governed by the electronic and steric nature of the substituent. The principles of substituent effects, extensively studied in aromatic systems, provide a framework for understanding their potential impact on the cyclohexyl moiety. libretexts.orgfiveable.melibretexts.org
Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the ring, while EWGs decrease it. fiveable.me This alteration in electron density can affect the reactivity of the ring and the properties of the entire molecule.
Table 1: Expected Effects of Representative Substituents on the Cyclohexyl Ring
| Substituent | Classification | Expected Inductive Effect | Expected Resonance (Mesomeric) Effect | Potential Impact on Molecular Properties |
| -CH₃ (Methyl) | Electron-Donating | Weakly +I (donating) | N/A | Increased lipophilicity, minor electronic effect. |
| -OH (Hydroxy) | Electron-Donating | -I (withdrawing) | +M (donating) | Can act as a hydrogen bond donor and acceptor, potentially increasing polarity and altering binding interactions. |
| -OCH₃ (Methoxy) | Electron-Donating | -I (withdrawing) | +M (donating) | Increases polarity and can act as a hydrogen bond acceptor. |
| -F, -Cl, -Br, -I (Halogens) | Electron-Withdrawing | -I (withdrawing) | +M (donating, but weaker than -I) | Increases lipophilicity and can introduce specific steric and electronic interactions. |
| -NO₂ (Nitro) | Electron-Withdrawing | -I (withdrawing) | -M (withdrawing) | Strongly deactivating, increases polarity, and can act as a hydrogen bond acceptor. |
| -CN (Cyano) | Electron-Withdrawing | -I (withdrawing) | -M (withdrawing) | Strongly deactivating and introduces a polar, linear moiety. |
| -C(O)R (Acyl) | Electron-Withdrawing | -I (withdrawing) | -M (withdrawing) | Deactivating and provides a site for further chemical modification. |
Data synthesized from principles of physical organic chemistry.
Research into the rearrangement of substituted cyclohexyl radicals has shown that substituents can significantly influence the stability and reaction pathways of the cyclohexyl ring. For instance, a substituent at the 3-position of a cyclohexyl radical can facilitate ring-cleavage, while a radical-stabilizing group at the 2-position can stabilize a resulting cyclopentylmethyl radical. tressless.comnih.gov These findings underscore the profound impact that even simple substitutions can have on the chemical behavior of the cyclohexyl core.
Synthesis of Spirocyclic or Bicyclic Analogues
To explore more significant conformational constraints and introduce novel three-dimensional scaffolds, spirocyclic and bicyclic analogues of this compound are of considerable interest. These rigidified structures can provide valuable insights into the bioactive conformation of the molecule.
Spirocyclic Analogues
Spirocycles are compounds containing two rings that share a single common atom. The synthesis of spirocyclic systems involving a cyclohexane (B81311) ring is a well-established area of organic synthesis. nih.gov Several strategies can be envisioned for the preparation of spirocyclic analogues of this compound.
One common approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, organocatalytic cascade reactions, such as Michael/Aldol sequences, have been successfully used to construct spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple stereocenters in high yield and enantioselectivity. nih.gov A similar strategy could be adapted by designing a precursor that incorporates the pentyl group and a reactive tether on the cyclohexane ring, which could then undergo cyclization to form a spirocyclic system.
Another versatile method is the use of intramolecular Heck reactions. This palladium-catalyzed reaction has been employed to form enantioenriched spirocyclic products, demonstrating its power in constructing complex quaternary carbon centers.
Table 2: Synthetic Methodologies for Spiro[cyclohexane] Systems
| Spirocyclic System | Synthetic Approach | Key Features | Reference Example |
| Spiro[cyclohexane-1,2'-[2H]indene] | Grignard reaction, dehydration, hydrogenation | Builds the spirocyclic core from a pre-existing indanone. | Synthesis of steroid 5α-reductase inhibitors. tressless.com |
| Spiro[cyclohexane-1,3'-indolin]-2'-one | Organocatalytic Michael/Aldol cascade | Asymmetric synthesis with control over multiple stereocenters. | Enantioselective synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones. nih.gov |
| Spiro[cyclohexane-1,3'-indoline]-2,2'-diones | Oxidative cyclization of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides | One-pot synthesis with short reaction times. | Facile synthesis of spiro[cyclohexane-1,3'-indoline]-2,2'-diones. researchgate.net |
| General Spirocycles | Domino Stetter-Aldol-Aldol reaction | Forms multiple C-C bonds in a single operation. | Synthesis of complex spirocyclic structures. scripps.edu |
This table summarizes general synthetic strategies that could be adapted for the synthesis of spirocyclic analogues of this compound.
Bicyclic Analogues
Bicyclic systems, where two rings share two or more common atoms, offer an even greater degree of conformational restriction. The synthesis of bicyclic analogues would lock the cyclohexyl ring into a rigid conformation, which can be highly informative for structure-activity relationship studies.
The Dieckmann condensation and its variations are classical methods for the construction of bicyclic frameworks. For instance, a Dieckmann-type cyclization has been utilized to generate a diazabicyclo[3.2.2]nonan-2-ol framework, which incorporates a rigid bicyclic core. researchgate.net By designing a suitable dicarboxylic acid ester precursor derived from a substituted cyclohexyl ring, this methodology could be applied to synthesize bicyclic ketones that can be further elaborated to the desired bicyclic methanol (B129727) analogues.
The synthesis of these conformationally constrained analogues, both spirocyclic and bicyclic, would be instrumental in mapping the spatial requirements for the biological activity of this compound derivatives.
Exploration of Research Applications of 1 Pentylcyclohexyl Methanol and Its Derivatives
Role in Advanced Materials Research
The unique combination of a flexible alkyl chain and a rigid cycloalkane ring in (1-Pentylcyclohexyl)methanol derivatives makes them attractive building blocks in the synthesis of advanced materials. This structure allows for the fine-tuning of material properties such as fluidity, anisotropy, and thermal behavior.
Precursors for Liquid Crystalline Compounds
The cyclohexyl-pentyl motif is a common structural feature in many nematic liquid crystals, which are crucial components in liquid crystal displays (LCDs). researchgate.net Compounds such as 4-(trans-4-pentylcyclohexyl)benzonitrile exhibit a stable nematic phase at room temperature. The synthesis of such liquid crystals often involves multi-step processes. researchgate.nettandfonline.comnih.govtandfonline.com
A plausible synthetic route to liquid crystalline compounds starting from this compound could involve its oxidation to the corresponding ketone, (1-pentylcyclohexyl) methanone. This ketone could then undergo a series of reactions, such as a Grignard reaction with a protected p-bromophenyl magnesium bromide, followed by dehydration, deprotection, and cyanation to yield a biphenyl (B1667301) derivative with the desired liquid crystalline properties. While direct synthesis from this compound is not extensively documented, the established synthetic pathways for 4-alkyl-4'-cyanobiphenyls provide a strong basis for its potential as a precursor. researchgate.nettandfonline.comnih.govtandfonline.com
Table 1: Synthetic Approaches to 4-alkyl-4'-cyanobiphenyls
| Method | Description | Key Intermediates | Reference |
|---|---|---|---|
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide. | 4-alkylphenylboronic acid, 4-bromobenzonitrile | tandfonline.com |
| Grignard Reaction | Reaction of a Grignard reagent with a ketone or aldehyde, followed by further transformations. | 4-alkylphenylmagnesium bromide, 4-cyanobenzaldehyde | nih.gov |
| "One-Pot" Technique | Parallel synthesis of multiple homologues, often involving monitoring by GC/MS. | Varies depending on specific pathway | researchgate.nettandfonline.com |
Monomers for Polymer Synthesis
The incorporation of bulky, aliphatic groups like the cyclohexyl unit into polymer backbones can significantly influence the material's properties, such as its glass transition temperature and solubility. Poly(cyclohexyl methacrylate) (PCHMA), for instance, is known for its hardness and has a high glass transition temperature. researchgate.net
This compound can be envisioned as a precursor to a methacrylate (B99206) monomer. Through esterification with methacrylic acid or its derivatives, (1-pentylcyclohexyl)methyl methacrylate could be synthesized. Subsequent free-radical polymerization of this monomer would yield a polymer with pendant (1-pentylcyclohexyl)methyl groups. uni-konstanz.de Such a polymer would be expected to exhibit interesting thermal and mechanical properties due to the bulky and partially flexible side chains. While the specific polymerization of (1-pentylcyclohexyl)methyl methacrylate is not widely reported, the general principles of methacrylate polymerization are well-established. uni-konstanz.de
Intermediates in Complex Organic Synthesis
The functionalized cyclohexane (B81311) motif is a recurring structural element in a wide array of complex organic molecules, including many natural products. pharmablock.com This makes this compound and its derivatives potentially valuable intermediates in multi-step synthetic endeavors.
Use in Multi-Step Total Synthesis Endeavors
Chiral Pool Derivation
This compound is a chiral molecule, and its enantiomers could serve as valuable starting materials in asymmetric synthesis. The separation of the racemic mixture into its constituent enantiomers can be achieved through techniques such as enzymatic kinetic resolution. researchgate.netresearchgate.netnih.govnih.govscielo.brresearchgate.netmdpi.com Lipases, for example, are known to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netresearchgate.netnih.govnih.govscielo.brresearchgate.netmdpi.com
Once resolved, the enantiomerically pure (R)- or (S)-(1-Pentylcyclohexyl)methanol can be used as a chiral building block in the synthesis of enantiomerically pure target molecules. The stereocenter at the carbon bearing the hydroxyl group can be used to control the stereochemistry of subsequent reactions.
Table 2: Methods for Chiral Resolution of Alcohols
| Method | Description | Common Reagents/Enzymes |
|---|---|---|
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Lipases (e.g., Candida antarctica lipase (B570770) B), vinyl acetate (B1210297) |
| Diastereomeric Salt Formation | Reaction of a racemic acid or base with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | Chiral acids (e.g., tartaric acid), chiral amines (e.g., brucine) |
Probes for Enzymatic and Catalytic Studies
While direct studies employing this compound as a probe are not prevalent, its structure suggests potential applications in understanding enzymatic and catalytic processes. The distinct hydrophobic regions (pentyl chain and cyclohexyl ring) and the polar hydroxyl group could interact in specific ways with the active sites of enzymes or catalysts.
Derivatives of cyclohexane have been shown to possess a range of biological activities, and their interactions with biological systems are an active area of research. cabidigitallibrary.orgazjm.orgresearchgate.netnih.gov Although not directly used as probes, these studies indicate that the cyclohexane scaffold can be recognized by and interact with biological macromolecules.
In the field of catalysis, various molecular scaffolds are employed to modulate the activity and selectivity of catalysts. researchgate.netnih.gov While this compound itself is a simple molecule, it could be incorporated into more complex ligands or scaffolds to probe the steric and electronic requirements of catalytic active sites. For instance, its oxidation to the corresponding ketone is a common catalytic transformation, and studying the kinetics and mechanism of this reaction with different catalysts could provide insights into the catalytic process. organic-chemistry.orgresearchgate.netnih.gov
Substrate Analogs for Enzyme Mechanism Elucidation
The use of substrate analogs is a fundamental technique in enzymology to probe the active site of an enzyme and understand its catalytic mechanism. These molecules mimic the natural substrate but are modified in a way that allows researchers to study specific aspects of the enzyme-substrate interaction, such as binding affinity, the role of specific functional groups, and the geometry of the active site.
While there is a vast body of research on the use of various alcohol derivatives as substrate analogs for a wide range of enzymes, including dehydrogenases, kinases, and lipases, specific studies employing This compound or its close derivatives for this purpose are not found in the reviewed literature. The structural features of this compound, namely the bulky cyclohexyl ring and the pentyl chain, could theoretically make it an interesting candidate for studying enzymes with hydrophobic active sites that accommodate large substrates. However, without specific research data, any discussion of its potential applications remains speculative.
Ligands in Metal-Catalyzed Reactions
In the field of organometallic chemistry and catalysis, ligands play a crucial role in modulating the properties of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. Alcohols and their derivatives can serve as ligands or precursors to ligands for a variety of metal-catalyzed reactions. The steric and electronic properties of the ligand are key to the performance of the catalyst.
The structure of This compound , with its sterically demanding cyclohexyl and pentyl groups, suggests that it could potentially be used to synthesize bulky ligands. Such ligands are often employed in cross-coupling reactions, polymerization, and other catalytic transformations where control of the metal's coordination sphere is critical to achieving high selectivity.
However, a comprehensive search of the scientific literature did not yield specific examples of This compound or its derivatives being used as ligands in metal-catalyzed reactions. The development of new ligands is a highly active area of research, and it is possible that this compound has been synthesized and studied in a proprietary or less-publicized context. Without published research findings, a detailed discussion of its role as a ligand, including data on catalyst performance or reaction outcomes, cannot be provided.
Future Research Directions and Emerging Paradigms for 1 Pentylcyclohexyl Methanol Studies
Development of Sustainable Synthesis Routes
The traditional synthesis of (1-Pentylcyclohexyl)methanol, such as the reduction of trans-4-pentylcyclohexanecarboxylic acid using potent reducing agents like lithium aluminum hydride, presents environmental and economic challenges. prepchem.com Green chemistry principles are now guiding the development of more sustainable alternatives aimed at minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. ijpsjournal.com
Future research will likely focus on several key areas of sustainable synthesis:
Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic systems is a primary goal. This involves the use of transition metal catalysts (e.g., rhodium, ruthenium, nickel) for the hydrogenation of the precursor aldehyde or carboxylic acid. rsc.org The hydroformylation of a corresponding alkene followed by in-situ hydrogenation is an established industrial strategy for similar alcohols and represents a viable, more atom-economical route.
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally benign approach. ijpsjournal.com Research could explore lipases or alcohol dehydrogenases capable of reducing the precursor ketone or aldehyde to this compound under mild, aqueous conditions. Biocatalysis can also offer high enantioselectivity, which is difficult to achieve with conventional chemical methods.
Renewable Feedstocks: A long-term paradigm shift involves moving away from petroleum-based starting materials. researchgate.netmdpi.com Research could investigate pathways to synthesize the cyclohexyl core from biomass-derived platform molecules. Processes like the conversion of wet biomass via intermediates such as formic acid and methyl formate (B1220265) are being explored for methanol (B129727) production and could be adapted for more complex alcohols. rsc.org
Green Solvents and Energy Sources: The substitution of hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) with greener alternatives (e.g., water, supercritical CO₂, or bio-based solvents like Cyrene) is a critical objective. researchgate.net Furthermore, the application of alternative energy sources, such as microwave irradiation or ultrasound, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. ijpsjournal.comnih.gov
A comparison of a traditional synthesis route with potential green alternatives is summarized in the table below.
| Feature | Traditional Route (e.g., LiAlH₄ Reduction) prepchem.com | Potential Green Catalytic Route |
| Reducing Agent | Lithium aluminum hydride (stoichiometric) | H₂ (catalytic) |
| Solvent | Anhydrous diethyl ether / THF | Greener solvents (e.g., ethanol (B145695), water) |
| Byproducts | Aluminum salts (hazardous waste) | Minimal, primarily water |
| Safety | Highly reactive, pyrophoric reagent; flammable solvents | High-pressure H₂ requires engineering controls |
| Atom Economy | Low | High |
| Energy Input | Reflux heating | Potentially lower with efficient catalysis |
Exploration of Photochemical Reactions
Photochemistry offers a powerful tool for accessing high-energy intermediates and unique reaction pathways that are inaccessible through thermal methods. wikipedia.org The study of the photochemical behavior of this compound could unlock novel molecular transformations and applications. While direct photochemical studies on this specific compound are not widely documented, its structure suggests several potential reaction pathways based on established principles of organic photochemistry. msu.edu
Key areas for future photochemical investigation include:
Photooxygenation: In the presence of a photosensitizer (e.g., methylene (B1212753) blue) and light, alcohols can react with singlet oxygen. dcu.ie This could lead to the formation of hydroperoxides or other oxidized derivatives of this compound, which are valuable synthetic intermediates. The reaction involves the initial formation of singlet oxygen, which then engages in reactions such as ene-reactions or cycloadditions. dcu.ie
Radical Reactions: UV irradiation can induce the homolytic cleavage of bonds. For this compound, this could potentially involve the C-H bonds on the carbon bearing the hydroxyl group or weaker C-H bonds within the pentyl chain, leading to radical intermediates that can undergo subsequent reactions like dimerization or rearrangement.
Reactions with Carbonyls (Paterno-Büchi Reaction): The photoaddition of aldehydes or ketones to alkenes to form oxetanes is a classic photochemical reaction. msu.edu While this compound itself is not an alkene, future studies could explore its use as a solvent or reactant in the photochemical cycloaddition of other substrates, or investigate the behavior of unsaturated derivatives of the compound.
Photoisomerization: The cis-trans isomerization of alkenes is a common photochemical process. wikipedia.orgprinceton.edu Should derivatives of this compound containing a double bond be synthesized, their photochemical isomerization could be explored to control stereochemistry and access thermodynamically less stable isomers. princeton.edu
The table below summarizes potential photochemical reactions applicable to this compound or its derivatives.
| Reaction Type | Description | Potential Outcome for this compound Core |
| Photooxygenation | Reaction with light-activated singlet oxygen, often using a sensitizer. dcu.ie | Formation of hydroperoxides or other oxidized products. |
| Hydrogen Atom Abstraction | A photo-excited species (e.g., a ketone) abstracts a hydrogen atom from the alcohol. | Generation of a radical centered on the alcohol carbon, leading to coupling or other radical reactions. |
| Photo-Dehydration | Elimination of water upon UV irradiation, potentially leading to the formation of alkenes. | Formation of pentyl-cyclohexylidene-methane or related isomers. |
| Paterno-Büchi Reaction | [2+2] photocycloaddition between a carbonyl group and an alkene. msu.edu | If an unsaturated derivative is used, it could form oxetane (B1205548) rings with a carbonyl partner. |
Integration with Artificial Intelligence in Chemical Discovery
Emerging applications of AI in this context include:
Property Prediction: Machine learning models can be trained on large chemical datasets to accurately predict a wide range of molecular properties, such as boiling point, melting point, vapor pressure, and spectroscopic signatures. mit.eduresearchgate.net User-friendly applications like ChemXploreML are making these tools more accessible to chemists without extensive programming expertise. mit.edu This allows for rapid in-silico screening of derivatives of this compound for desired characteristics.
Synthesis Planning and Retrosynthesis: AI-driven platforms like ChemAIRS® can analyze a target molecule and propose multiple innovative synthetic pathways. chemical.ai This can help chemists design more efficient and sustainable routes to this compound and its analogues, potentially identifying strategies that a human chemist might overlook. drugtargetreview.comchemical.ai
Accelerated Discovery with Automated Systems: A cutting-edge paradigm is the use of "closed-loop" or self-driving laboratories, where AI algorithms design experiments, which are then performed by robotic systems, and the results are fed back to the AI to refine subsequent experiments. utoronto.ca This approach can efficiently explore the chemical space around this compound to optimize reaction conditions or discover new derivatives with enhanced properties.
Explainable AI (XAI) for Mechanistic Insight: A significant challenge in ML is the "black box" nature of some models. nih.gov Explainable AI techniques aim to make model decisions interpretable, providing insights into the structure-property relationships. nih.govyoutube.com For example, XAI could identify which structural features of the this compound molecule are most critical for a specific predicted property, potentially challenging existing chemical intuition and guiding the rational design of new compounds. nih.govyoutube.com
| AI/ML Application | Objective | Relevance to this compound Studies |
| Machine Learning (ML) | Predict molecular properties from structure. mit.eduresearchgate.net | Rapidly estimate boiling point, solubility, and spectral data for new derivatives without synthesis. |
| Generative AI | Design novel molecules with desired properties. elsevier.com | Generate virtual libraries of related compounds for screening as potential new materials or solvents. |
| Computer-Aided Synthesis Planning (CASP) | Propose efficient retrosynthetic routes. chemical.ai | Identify novel, cost-effective, or greener pathways for synthesis. |
| Closed-Loop Transfer (CLT) | Automate the cycle of prediction, experimentation, and learning. utoronto.ca | Accelerate the optimization of synthesis conditions or the discovery of derivatives with specific functionalities. |
Advanced Spectroscopic Investigations at Extreme Conditions
Studying the behavior of molecules under extreme conditions, such as high pressure and temperature, provides fundamental insights into molecular stability, intermolecular forces, and phase transitions. Advanced spectroscopic techniques are crucial for probing these changes at a molecular level.
While this compound has been characterized under standard conditions, its behavior under duress is an unexplored frontier. Drawing analogies from studies on simpler alcohols like ethanol and methanol, several research avenues emerge: tandfonline.comacs.orgacs.org
High-Pressure Infrared and Raman Spectroscopy: Applying pressure to a sample in a diamond anvil cell can induce significant changes in its vibrational spectra. tandfonline.com For this compound, this would allow researchers to:
Monitor the O-H stretching band (~3300-3400 cm⁻¹) to study how hydrogen bonding is affected by increased density. tandfonline.comlibretexts.org
Observe shifts in the C-O stretching and cyclohexyl ring vibrational modes to detect molecular distortions. tandfonline.com
Identify pressure-induced phase transitions, such as crystallization or the formation of new solid phases. tandfonline.com
High-Pressure X-ray Diffraction: This technique can be used in conjunction with spectroscopy to determine the crystal structure of high-pressure phases. acs.org It can reveal how molecules of this compound pack together and how intermolecular distances change under compression, clarifying the nature of hydrogen-bonded networks and other interactions. acs.org
Variable-Temperature Spectroscopy: Investigating the spectroscopic properties of this compound from cryogenic temperatures to well above its boiling point can provide information on conformational changes (e.g., chair-boat interconversion of the cyclohexane (B81311) ring), the thermodynamics of hydrogen bond association/dissociation, and thermal stability.
The table below outlines the expected effects of high pressure on the key infrared spectroscopic features of an alcohol like this compound, based on established findings for other alcohols. tandfonline.comlibretexts.org
| Spectroscopic Feature | Typical Wavenumber (cm⁻¹) | Expected Effect of High Pressure | Information Gained |
| O-H Stretch (H-bonded) | 3300 - 3400 (Broad) | Shift to lower frequency (redshift) | Strengthening of intermolecular hydrogen bonds. |
| C-H Stretch (sp³) | 2850 - 3000 | Minor shifts to higher frequency (blueshift) | Compression of C-H bonds; minor molecular distortion. |
| C-O Stretch | ~1000 - 1100 | Shift to higher or lower frequency depending on interactions | Changes in the local environment and conformation around the C-O bond. |
| Cyclohexane Ring Modes | Various | Splitting of peaks, frequency shifts | Phase transitions, changes in ring conformation, increased intermolecular coupling. |
Q & A
Q. What are the established synthetic routes for (1-Pentylcyclohexyl)methanol, and how can their efficiency be evaluated?
Answer: this compound can be synthesized via SN2 nucleophilic substitution using a cyclohexane-derived alkyl halide precursor. For example:
Q. Efficiency metrics :
Q. How can the molecular structure of this compound be confirmed experimentally?
Answer: Use a combination of spectroscopic techniques:
- NMR :
- IR : O-H stretch at ~3200–3600 cm⁻¹ and C-O stretch at ~1050–1100 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 196 (C13H24O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the stereoselectivity of this compound synthesis?
Answer:
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in the cyclohexane ring formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance SN2 reactivity, while non-polar solvents (e.g., hexane) favor elimination side reactions .
- Temperature control : Lower temperatures (0–5°C) reduce kinetic side products but may slow reaction rates.
Data-driven approach : Use DoE (Design of Experiments) to model interactions between variables (e.g., pH, solvent, catalyst loading) .
Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling point) of this compound?
Answer: Discrepancies may arise from impurities or measurement techniques. For example:
Q. What strategies are effective for analyzing the biological activity of this compound derivatives?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified alkyl chain lengths or hydroxyl group positions. Test against bacterial models (e.g., E. coli) to assess antimicrobial activity .
- In silico modeling : Use molecular docking to predict binding affinity to target enzymes (e.g., cytochrome P450).
- Toxicity profiling : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) and compare with ecotoxicological data (e.g., Daphnia magna assays) .
Q. What are the key challenges in scaling up the synthesis of this compound for industrial research?
Answer:
- By-product management : Optimize distillation protocols to remove trace alkyl halides or cyclohexane derivatives.
- Solvent recovery : Implement green chemistry principles (e.g., using recyclable ionic liquids) to reduce waste .
- Process safety : Monitor exothermic reactions during alkylation steps using real-time calorimetry .
Future Research Directions
- Biocatalysis : Explore enzymatic hydroxylation using engineered P450 monooxygenases for stereocontrol .
- Environmental impact : Study biodegradation pathways via LC-MS/MS to identify metabolites in soil/water systems .
- Advanced materials : Investigate its use as a hydrophobic building block in polymer chemistry (e.g., polyurethane coatings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
